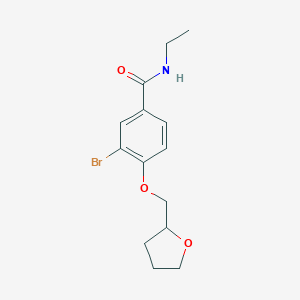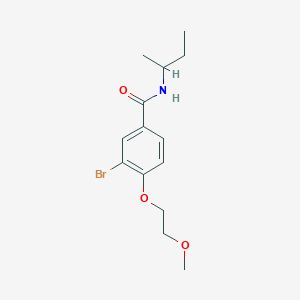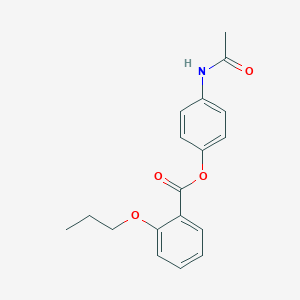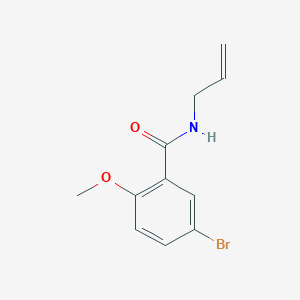![molecular formula C16H22N2O2 B268690 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268690.png)
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2003 by Cylene Pharmaceuticals and has since been studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors necessary for RNA polymerase I activity. This leads to a reduction in rRNA synthesis and ribosome biogenesis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have selective cytotoxicity towards cancer cells, with minimal effect on normal cells. It has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies. 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is its selectivity towards cancer cells, which reduces the risk of off-target effects. It has also shown promising results in preclinical studies, making it a promising candidate for further development. However, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has limited solubility and stability, which may affect its efficacy in vivo. It also has a short half-life, which may require frequent dosing.
Zukünftige Richtungen
Future research on 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide could focus on improving its solubility and stability, as well as developing more effective delivery methods. It could also be tested in combination with other cancer therapies to enhance its efficacy. Additionally, further studies could investigate its potential applications in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion
In conclusion, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential applications in cancer treatment. Its selectivity towards cancer cells and ability to induce DNA damage and activate the p53 tumor suppressor pathway make it a promising candidate for further development. However, its limited solubility and stability may affect its efficacy in vivo, and further research is needed to optimize its delivery and enhance its efficacy.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, starting with the conversion of 4-bromo-2,2-dimethylbutyronitrile to 4-bromo-2,2-dimethylbutyric acid. This acid is then converted to 4-bromo-2,2-dimethylbutyryl chloride, which is subsequently reacted with 3-(1-pyrrolidinylcarbonyl)aniline to produce the final product, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide. The synthesis method has been optimized over the years to improve the yield and purity of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells often have an increased demand for ribosomes due to their high rate of proliferation, making 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide a promising candidate for cancer therapy.
Eigenschaften
Produktname |
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-8-6-7-12(11-13)14(19)18-9-4-5-10-18/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
KGKLJACEWJGWGD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)


![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)






![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)